N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide
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Overview
Description
N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-ethoxybenzenesulfonyl chloride. This intermediate can be synthesized from chlorosulfonic acid and phenetole . The subsequent steps involve the reaction of these intermediates under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups in the compound can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The aromatic rings provide structural stability and facilitate binding to hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing aromatic compounds, such as:
- 4-ethoxybenzenesulfonyl chloride
- 4-ethoxybenzenesulfonamide
- N-(4-ethoxybenzenesulfonyl)pyridine-4-carboxamide
Uniqueness
N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide is unique due to its complex structure, which includes multiple sulfonyl groups and aromatic rings. This structure provides a high degree of chemical reactivity and specificity for interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)sulfonyl-N-[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4O8S2/c1-3-45-29-9-13-31(14-10-29)47(41,42)37(33(39)25-17-21-35-22-18-25)27-5-7-28(8-6-27)38(34(40)26-19-23-36-24-20-26)48(43,44)32-15-11-30(12-16-32)46-4-2/h5-24H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYZLMNLWVCXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OCC)C(=O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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